Biological Context and Target Validation DHPS is a key enzyme in the bacterial folate biosynthesis pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate [1] [2]. This pathway is absent in humans, who obtain folate from their diet, making DHPS an attractive and validated target for antibacterial drug discovery [1] [3].
SN1 Catalytic Mechanism Structural and computational studies reveal that DHPS operates via an ordered SN1 reaction mechanism [4] [2]. The process can be summarized as follows:
The diagram below illustrates this ordered mechanism.
Figure 1: The ordered SN1 catalytic mechanism of DHPS, based on structural studies [4] [2].
Sulfonamide antibiotics, such as sulfamethoxazole, are structural analogs of pABA [5] [6]. They exploit this similarity to act as competitive inhibitors of DHPS.
Table 1: Key Biochemical Parameters for Sulfamethoxazole (SMX) and pABA
| Parameter | Sulfamethoxazole (Inhibitor) | para-Aminobenzoic Acid (Substrate) | Notes / Source |
|---|---|---|---|
| IC₅₀ (E. coli) | 2.7 µM (for T. gondii) | Not Applicable | [6] |
| Kᵢ (E. coli) | 5.1 µM | Not Applicable | [2] |
| Kₘ for pABA | Not Applicable | ~0.3 - 2.1 µM | Values vary by species; E. coli Kₘ is ~2.1 µM [2] |
| Catalytic Efficiency (kcat/Kₘ) | Not Applicable | Similar for Sul enzymes & DHPS | Plasmid-borne Sul enzymes retain efficient pABA utilization [2] |
Table 2: Pharmacokinetic Properties of Sulfamethoxazole [5]
| Property | Value | Description |
|---|---|---|
| Oral Bioavailability | 85-90% | Rapidly absorbed after oral administration. |
| Time to Peak (Tmax) | 1-4 hours | Time to reach maximum plasma concentration. |
| Protein Binding | ~70% | Primarily to albumin. |
| Volume of Distribution | ~13 L | Distributes into sputum, vaginal fluid, breast milk, and placenta. |
| Primary Metabolism | N-acetylation | Mediated by arylamine N-acetyltransferase (NAT) enzymes. |
| Primary Route of Elimination | Renal | 84.5% of dose recovered in urine within 72 hours (30% as parent drug). |
| Half-Life | 10 hours | May be increased in patients with renal impairment. |
Resistance to sulfonamide drugs primarily arises through two mechanisms that prevent effective inhibition of DHPS.
1. Chromosomal Mutations in folP Mutations in the chromosomal folP gene can alter the DHPS enzyme structure. Common mutations (e.g., F17L, S18L, T51M in S. aureus) often map to the loops that form the pABA-binding substructure [3]. These mutations are proposed to selectively disfavor sulfonamide binding through steric hindrance, particularly against the non-substrate-like part of the drug molecule, while still allowing pABA to bind and be utilized [3].
2. Acquisition of Plasmid-Borne sul Genes This is a major resistance mechanism in Gram-negative bacteria. Mobile genetic elements carry sulfonamide-insensitive, divergent DHPS enzymes (Sul1, Sul2, Sul3) [2]. These enzymes have a remodeled pABA-binding region, often featuring an inserted Phe-Gly sequence. This insertion creates a steric block that physically prevents sulfonamides from binding, while the enzymes retain high catalytic efficiency for the natural pABA substrate [2].
1. Enzyme Inhibition Assays
2. Structural Studies (X-ray Crystallography)
3. Computational Drug Discovery (CADD)
Current research focuses on overcoming resistance by designing next-generation inhibitors that target sites other than the variable pABA pocket.
Sulfameter exerts its antibacterial effect by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme encoded by the folP gene that is essential for the synthesis of folate [1] [2]. Bacteria must synthesize folate de novo, and DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with a pterin precursor.
The following diagram illustrates the folate synthesis pathway, the site of sulfonamide inhibition, and the mechanism of plasmid-borne resistance.
Monitoring sulfonamide residues, including this compound, is crucial for food safety. Here is a summarized UPLC-MS/MS method for detecting 24 sulfonamides in complex matrices like instant pastries [3].
| Parameter | Description |
|---|---|
| Sample Prep | Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Analytical Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm) |
| Mobile Phase | (A) 0.1% formic acid; (B) Acetonitrile |
| Gradient | Complex multi-step elution over 18 minutes |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) |
| Performance | Avg. recovery: 67.6–103.8%; RSD: 0.80–9.23% |
This compound and other sulfonamide antibiotics are part of a broader class of Sulfur (SVI)-containing drugs, which represent a significant segment of FDA-approved pharmaceuticals with diverse therapeutic applications beyond antibacterials, including anti-inflammatory, anticancer, and antidiabetic activities [4]. Research into the anti-inflammatory pathways of other sulfonamide-derived drugs, like certain diuretics, suggests complex pharmacological effects beyond their primary use, such as modulating inflammatory cytokines and signaling pathways like NF-κB [5].
This compound's role in current research may also involve exploring its potential in drug development for challenging diseases, such as chloroquine-resistant malaria during pregnancy [6].
Sulfameter, like other sulfonamides, is a synthetic antibacterial agent that acts as a competitive antagonist in the bacterial folate synthesis pathway [1].
The diagram below illustrates this competitive inhibition and the primary resistance mechanism.
Diagram: Sulfonamide action as competitive inhibitors of DHPS, and resistance via Sul enzymes.
Bacteria primarily develop resistance to sulfonamides through two key mechanisms, as detailed in a 2023 study [1]:
sul Genes: This is the most common mechanism of high-level resistance. Mobile genetic elements carry alternative, sulfonamide-insensitive DHPS genes (sul1, sul2, sul3). These Sul enzymes possess a remodeled pABA-binding site, often featuring a key Phe-Gly sequence that sterically hinders sulfonamide binding without impeding natural substrate utilization [1].For researchers characterizing this compound, the following core methodologies are essential. These protocols are standardized across clinical and research laboratories [2].
The goal of AST is to determine the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that prevents visible bacterial growth.
1. Inoculum Preparation
2. Broth Microdilution Method (for MIC determination)
3. Disk Diffusion Method (Kirby-Bauer)
1. PCR for Detection of sul Genes
2. Enzymatic Assays for DHPS Activity
The following table synthesizes key resistance data for the sulfonamide class, providing context for the challenges faced in using these drugs.
| Pathogen | Resistance Gene/Mechanism | Reported Resistance Level | Notes |
|---|---|---|---|
| Escherichia coli | Plasmid-borne sul genes | 54% co-trimoxazole resistance in UTI-causing strains [1] | Co-trimoxazole is a sulfonamide-trimethoprim combination. |
| Klebsiella pneumoniae | Plasmid-borne sul genes | 43% co-trimoxazole resistance in UTI-causing strains [1] | — |
| Acinetobacter baumannii | sul1 | Found in 44% of genomes [1] | Often part of multi-drug resistance clusters. |
| Pseudomonas aeruginosa | sul1 | Found in 40% of genomes [1] | — |
Given the established resistance to classical antibiotics like sulfonamides, modern drug development is exploring novel strategies. A promising 2025 study highlights a dual-targeting approach that combines membrane disruption with inhibition of a second essential cellular pathway [3]. This strategy, exemplified by "dual target permeabilizers," has demonstrated a significantly lower rate of resistance emergence in Gram-negative pathogens like E. coli and A. baumannii compared to single-target agents, including those that only target the membrane [3]. This principle could inform the development of next-generation sulfonamides or combination therapies.
While specific data on this compound is limited, its properties are defined by the broader sulfonamide class. Its spectrum is compromised by high rates of resistance, primarily driven by the global dissemination of sul genes on mobile genetic elements.
For researchers, the path forward involves:
This compound (also known as Sulfamethoxydiazine) is a long-acting sulfonamide antibiotic. It's used as a leprostatic agent and for treating urinary tract infections. It has also been investigated as a potential therapy for chloroquine-resistant malaria during pregnancy [1] [2].
Its mechanism of action is typical for antibacterial sulfonamides: it acts as a competitive inhibitor of bacterial dihydropteroate synthase. This enzyme is crucial for the bacterial synthesis of folic acid [3] [1]. This compound is active against both Gram-positive and Gram-negative bacteria [1].
Regrettably, resources like DrugBank explicitly list key pharmacokinetic parameters for this compound—including absorption, volume of distribution, protein binding, and half-life—as "Not Available" [3].
However, a recent 2025 study provides high-quality, related research context. It performed population pharmacokinetic modeling on three other sulfonamides (sulfadimethoxine/SDMX, sulfadiazine/SDZ, and sulfamethoxazole/SMX) combined with trimethoprim in pigs [4]. This illustrates the type of advanced analysis used in contemporary veterinary medicine, though it doesn't include this compound data.
Comparative Pharmacokinetic Parameters of Selected Sulfonamides in Pigs (Mean Values) [4]
| Sulfonamide | Clearance (L/h/kg) | Plasma Elimination Half-Life (hours) |
|---|---|---|
| Sulfadimethoxine (SDMX) | 0.015 | 14.8 |
| Sulfadiazine (SDZ) | 0.12 | 3.7 |
| Sulfamethoxazole (SMX) | 0.21 | 2.2 |
Since direct data is unavailable, here are detailed methodologies from the search results that you could apply to characterize this compound's pharmacokinetics.
Population Pharmacokinetic (PopPK) Modeling: This approach is ideal for sparse data and can quantify variability. You would use a study design like the one referenced [4]:
Intact Protein PK/PD Modeling for Covalent Drugs: While this compound is not a covalent drug, the referenced 2025 article describes a novel "intact protein PK/PD" (iPK/PD) model that can output absorption and distribution parameters based on time-dependent target engagement (%TE) data [5]. This model is applicable to any measurement that yields the percentage of target engaged.
The advanced iPK/PD modeling approach can be visualized as a multi-step decision workflow, which serves as a sophisticated example of modern pharmacokinetic analysis.
A decision tree guiding the development of covalent drugs, based on target engagement data [5].
Given the lack of readily available data, here are practical steps you can take:
The table below summarizes the core identification and chemical data for Sulfameter, as per its DrugBank record [1].
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| DrugBank Accession Number | DB06821 [1] |
| Chemical Formula | C₁₁H₁₂N₄O₃S [1] |
| Molecular Weight | 280.3 g/mol [1] |
| CAS Registry Number | 651-06-9 [1] [2] |
| Synonyms | Sulfamethoxydiazine, Sulfametoxydiazine, Sulfa-5-methoxypyrimidine [1] |
| IUPAC Name | 4-amino-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide [1] |
| SMILES | COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N [1] [2] |
| InChI Key | GPTONYMQFTZPKC-UHFFFAOYSA-N [1] [2] |
| Drug Class | Sulfonamide antibiotic [2] |
| Approval Status | Approved [1] |
This table consolidates available pharmacological, toxicological, and experimental data from the search results.
| Aspect | Details |
|---|---|
| Mechanism of Action | Competitive inhibitor of bacterial dihydropteroate synthase (DHPS) [1] [2]. |
| Pharmacodynamics | Bacteriostatic; it competitively inhibits the incorporation of PABA into dihydrofolic acid, disrupting bacterial folate synthesis [2]. |
| Associated Conditions | Historically used for leprosy, urinary, and respiratory tract infections [1]. |
| Solubility (in vitro) | DMSO: 56 mg/mL (199.78 mM) [3]. Water: Insoluble [3]. Ethanol: Insoluble [3]. | | In vivo Preparation | Can form a homogeneous suspension at ≥5 mg/ml using a vehicle like 1% CMC-Na [3]. |
This protocol is based on the experimental data sheet for this compound [3].
The following Graphviz diagram illustrates the antibacterial mechanism of this compound by inhibiting the bacterial folate synthesis pathway.
This compound inhibits DHPS, blocking bacterial folate synthesis and growth [1] [2].
This guide provides a foundational profile of this compound (DB06821). A complete whitepaper would require more extensive data, particularly on pharmacokinetics (absorption, distribution, metabolism, excretion) and full toxicology profiles, which were not available in the current search results [1].
A deeper look into the drug's characteristics reveals its suitability as a long-acting agent.
| Property | Value / Description |
|---|---|
| Physical Form | White to faint yellow powder [1] |
| Solubility | Water-soluble (like most small-molecule sulfonamides) [2] |
| Hydrogen Bond Donors | 2 [3] |
| Hydrogen Bond Acceptors | 7 [3] |
| Topological Polar Surface Area | 114.52 Ų [3] |
| XLogP | -1.23 (indicates hydrophilic nature) [3] |
| Lipinski's Rule of Five | Zero rules broken (good drug-likeness) [3] |
| Protein Binding | High (exact percentage not specified in sources) [2] |
| Elimination Half-life | Long-acting (exact value not specified in sources) [2] |
Sulfameter exerts its bacteriostatic effect by interfering with bacterial folate synthesis.
This compound competitively inhibits folic acid synthesis, preventing bacterial growth [3] [4] [5].
The synthesis involves a nucleophilic aromatic substitution. The key intermediate, 6-chloro-3-(4-aminobenzenesulfonamido)pyridazine, is reacted with sodium methoxide, replacing the chlorine atom with a methoxy group to form sulfamethoxypyridazine [2].
This standard enzymatic assay measures the inhibition of folate synthesis.
These methods determine the minimum inhibitory concentration (MIC) of this compound.
Broth Microdilution Method:
Agar Diffusion Method:
This compound's long-acting properties and targeted mechanism have led to its investigation in several areas:
Silver-sulfonamide complexes represent an important class of antimicrobial agents with significant clinical applications, most notably exemplified by silver sulfadiazine (AgSD) used extensively in burn wound treatment. The synergistic effect between silver ions and sulfonamide ligands often results in enhanced antibacterial activity compared to either component alone, while mitigating issues associated with rapid silver ion release and potential tissue toxicity. These complexes typically exhibit a multi-targeting mechanism of action that includes bacterial cell membrane disruption, protein inactivation through Ag-S bond formation, and DNA binding, making them less susceptible to bacterial resistance development compared to conventional antibiotics. [1] [2]
Sulfameter (also known as sulfamethoxydiazine) is a long-acting sulfonamide characterized by slow excretion rates, allowing for once-daily administration in clinical practice. Structurally, this compound differs from sulfadiazine by the presence of a methoxy group (-OCH₃) at the 5-position of the pyrimidine ring, which influences its electronic properties and coordination behavior. This sulfonamide is used in treating respiratory and urinary tract infections, and recent studies have demonstrated its efficacy against Gram-negative Borrelia burgdorferi, the causative agent of Lyme disease. The development of silver complexes with this compound aims to leverage the antibacterial properties of both the silver ion and the sulfonamide ligand while enhancing stability and modulating solubility profiles. [2]
Table 1: Comparison of Silver-Sulfonamide Complexes with Their Respective Antibacterial Activities
| Complex Name | Metal:Ligand Ratio | Coordination Sites | MIC against S. aureus | MIC against E. coli |
|---|---|---|---|---|
| Ag-Sulfameter | 1:1 | Sulfonamide N, sulfonyl O, pyrimidine N | 0.64 mmol L⁻¹ | 0.082 mmol L⁻¹ |
| Ag-Sulfadiazine | 1:1 | Sulfonamide N | 0.80 mmol L⁻¹ | 0.100 mmol L⁻¹ |
| Ag-Sulfathiazole | 1:1 | Sulfonamide N | 0.60 mmol L⁻¹ | 0.078 mmol L⁻¹ |
Preparation of Solutions:
Reaction and Precipitation:
Isolation and Purification:
Storage:
Diagram 1: Chemical Synthesis Workflow for this compound Silver Complex. This flowchart illustrates the sequential steps involved in preparing the complex, highlighting critical parameters for each stage.
Protocol:
Expected Results: The Ag-sulfameter complex crystallizes in a dimeric structure with each silver ion coordinated to three donor atoms: the nitrogen of the sulfonamide group, one oxygen from the sulfonyl group, and a nitrogen from the pyrimidine ring. An important structural feature is the presence of argentophilic interactions with Ag···Ag distances of approximately 2.89 Å, which contribute to the stability of the dimeric unit. This differs from the polymeric structure of silver sulfadiazine, potentially explaining the enhanced solubility of the this compound complex in polar organic solvents like DMSO and DMF. [2]
Protocol:
Protocol:
Protocol:
Table 2: Key Spectroscopic and Analytical Data for this compound Silver Complex
| Characterization Method | Key Observations | Interpretation |
|---|---|---|
| PXRD | Dimeric structure with Ag···Ag = 2.89 Å | Argentophilic interactions present; different from Ag-sulfadiazine polymer |
| 1H-15N NMR | Δδ = +15 ppm for sulfonamide N | Coordination through sulfonamide nitrogen atom |
| FTIR | Δν(SO₂) = -25 cm⁻¹ | Coordination through sulfonyl oxygen atoms |
| ESI-MS | m/z 426.97 [Ag(SMTR)]⁺, m/z 852.93 [Ag₂(SMTR)₂]⁺ | 1:1 metal:ligand ratio; dimeric species in solution |
| Elemental Analysis | C 31.05%, H 2.87%, N 12.08% | Matches theoretical composition [Ag(C11H11N4O3S)] |
Diagram 2: Comprehensive Characterization Workflow for Structural Elucidation. This diagram shows the analytical techniques employed and the specific structural information obtained from each method.
Preparation of Inoculum:
Minimum Inhibitory Concentration (MIC) Determination:
The Ag-sulfameter complex typically demonstrates enhanced activity against Gram-negative bacteria compared to Gram-positive strains, with reported MIC values of 0.082 mmol L⁻¹ for E. coli and 0.64 mmol L⁻¹ for S. aureus. This represents a significant improvement over the free this compound ligand, which shows no appreciable activity at these concentrations. The complex also demonstrates superior performance compared to silver sulfadiazine in terms of solubility profile while maintaining comparable antimicrobial efficacy. The antibacterial mechanism is attributed to the synergistic effect between the silver ions and sulfonamide component, potentially involving multiple targets including bacterial cell membrane integrity, enzyme inhibition through silver binding to thiol groups, and interference with folate metabolism via the sulfonamide component. [2]
The comprehensive characterization data confirms the successful formation of a 1:1 metal-to-ligand complex between silver(I) and this compound with a distinctive dimeric structure stabilized by argentophilic interactions. The coordination environment involves multiple binding sites on the this compound molecule, including the sulfonamide nitrogen, sulfonyl oxygen, and pyrimidine nitrogen, creating a stable coordination sphere around the silver centers. This structural arrangement facilitates moderate release of bioactive silver ions while maintaining the antibacterial activity of the sulfonamide component. [2]
The enhanced solubility of the Ag-sulfameter complex in polar aprotic solvents like DMSO and DMF, compared to the poorly soluble silver sulfadiazine, presents potential advantages for formulation development. This solubility profile, combined with its significant antibacterial activity against both Gram-positive and Gram-negative pathogens, positions this complex as a promising candidate for topical antimicrobial formulations, particularly for wound care and skin infection applications. The demonstrated activity against resistant strains further supports its potential utility in addressing the growing challenge of antimicrobial resistance. [2]
The synthesized this compound silver complex represents a valuable addition to the growing family of medicinal silver compounds. Its well-characterized structure, well-defined coordination mode, and promising antibacterial profile provide a solid foundation for further pharmaceutical development. Future research directions should include comprehensive toxicological evaluations, in vivo efficacy studies in appropriate infection models, and investigation of potential synergies with conventional antibiotics. Additionally, formulation studies exploring incorporation into various drug delivery systems such as hydrogels, nanoparticles, or wound dressings could further enhance its therapeutic potential. [2]
Sulfonamide antibiotics, like sulfameter, work by inhibiting the bacterial enzyme dihydroperoate synthase (DHPS), which is essential for folate synthesis [1]. Resistance often arises from bacteria acquiring mobile sul genes (sul1, sul2, sul3) that code for alternative, sulfonamide-insensitive versions of the DHPS enzyme [1].
These Sul enzymes can discriminate against the drug while still performing their normal biological function. A key mechanism is a remodeled pABA-binding region in the Sul enzyme, often featuring a Phe-Gly sequence that physically blocks the binding of sulfonamides without hindering the natural substrate, p-aminobenzoic acid (pABA) [1].
The agar diffusion assay is a semi-quantitative method used to evaluate the efficacy of antimicrobial compounds like this compound. While the search results describe the general method, they do not specify its application to this compound [2].
The core principle involves applying a sample to an agar surface seeded with a test microorganism. The sample diffuses outward, creating a concentration gradient. If the sample has antimicrobial activity, a clear zone of inhibition (where bacterial growth is prevented) appears around the sample source after incubation [2].
The following diagram illustrates the general workflow for a disk diffusion variant of this assay.
Agar Diffusion Assay Workflow - This flowchart outlines the key steps in a standard disk diffusion assay.
Several factors can significantly influence the results of an agar diffusion assay and must be carefully controlled to avoid false positives or negatives [2].
The table below summarizes these key methodological considerations:
| Factor | Description | Impact on Assay |
|---|---|---|
| Agar Type/Volume | Type of medium and depth of agar layer [2]. | Affects diffusion rate of compound; can alter size of inhibition zone [2]. |
| pH of Medium | Acidity or alkalinity of the agar [2]. | Can influence antibiotic stability and bacterial growth rate [2]. |
| Lipophilicity/Volatility | Physical properties of the test sample [2]. | Highly lipophilic or volatile compounds may not diffuse effectively in aqueous agar [2]. |
| Bacterial Inoculum | Amount of bacteria seeded onto the agar [2]. | Too dense can reduce zone size; too light can enlarge it. Standardization is crucial [2]. |
| Incubation Temperature | Temperature at which plates are incubated for growth [2]. | Must be optimal for the test microorganism to ensure proper growth [2]. |
It's important to know that the agar diffusion method is considered a semi-quantitative pre-screening test [2]. It is excellent for comparing relative effectiveness but does not provide a precise minimum inhibitory concentration (MIC). Follow-up tests like broth microdilution are often used for quantitative results [2].
To proceed with your research, I suggest you:
The accurate quantification of sulfameter (also known as sulfamethoxydiazine) in biological matrices represents a critical challenge in both clinical pharmacology and therapeutic drug monitoring. As a long-acting sulfonamide antibiotic, this compound exhibits complex pharmacokinetics with significant interindividual variability, necessitating precise monitoring to ensure therapeutic efficacy while minimizing potential adverse effects [1]. The detection of low-abundant antibiotics in complex biological matrices like serum requires methods with exceptional sensitivity and specificity to distinguish the target analyte from endogenous compounds and potential metabolites [2]. This document provides comprehensive application notes and detailed protocols for researchers and clinical scientists implementing this compound quantification in serum, addressing both innovative sensing technologies and established chromatographic methods.
The physicochemical properties of this compound, including its molecular weight of 280.30 g/mol and chemical structure featuring the characteristic sulfonamide functional group, influence its analytical behavior across different detection platforms [3]. This compound's relatively long elimination half-life contributes to its potential for accumulation, particularly in patients with compromised renal function, highlighting the importance of reliable monitoring in special populations [4]. Furthermore, regulatory concerns regarding sulfonamide residues in food-producing animals have driven the development of highly sensitive methods capable of detecting concentrations in the nanomolar range, which can be adapted for therapeutic monitoring in human serum [3].
The selection of an appropriate analytical method for this compound quantification depends on multiple factors, including required sensitivity, available instrumentation, sample throughput needs, and intended application (research versus clinical monitoring). Based on current literature and technological advances, researchers primarily employ two principal approaches: innovative biosensing platforms and conventional chromatographic techniques. The AHC-FRET aptasensor represents a cutting-edge methodology with exceptional sensitivity, while LC-MS/MS offers a well-established, versatile approach for routine analysis.
Table 1: Comparison of Key Analytical Parameters for this compound Detection Methods
| Parameter | AHC-FRET Aptasensor [2] | Conventional LC-MS/MS [3] |
|---|---|---|
| Linear Range | 0.5-2000 nM | Varies with calibration (typically 10-1000 μg/L) |
| Limit of Detection | 0.301 nM | ~1-5 μg/L (matrix-dependent) |
| Analysis Time | <2 hours (including incubation) | 15-30 minutes per sample (after preparation) |
| Sample Volume | Small (μL range) | 100-500 μL |
| Specificity | High (aptamer-based recognition) | High (chromatographic separation + MRM) |
| Multiplexing Capacity | Limited | High (for sulfonamide class) |
| Cost per Analysis | Low to moderate | High (instrumentation, solvents) |
| Recovery in Serum | 96.4-109.3% | Typically 85-115% |
The AHC-FRET aptasensor method employs an autocatalytic hybridization circuit (AHC) system comprising two mutually motivated hybridization chain reaction (HCR) modules that ultimately produce long-branched DNA copolymeric nanowires, enabling continuous signal amplification [2]. This innovative approach provides approximately 3.3 times greater sensitivity compared to conventional HCR-based aptasensors, making it particularly suitable for detecting low-abundant this compound in complex matrices like human serum [2]. In contrast, LC-MS/MS methods leverage chromatographic separation coupled with mass spectrometric detection in multiple reaction monitoring (MRM) mode, providing exceptional specificity through the combination of retention time and fragment ion ratios [3].
This protocol describes the procedure for detecting this compound in human serum using an autocatalytic hybridization circuit (AHC)-based fluorescence resonance energy transfer (FRET) platform. The method utilizes a this compound-specific aptamer as a recognition element and an AHC system for signal amplification, enabling detection of this compound at concentrations as low as 0.301 nM with a wide linear range of 0.5-2000 nM [2]. The approach is particularly suitable for applications requiring high sensitivity when sample volume is limited, such as pediatric pharmacokinetic studies or therapeutic drug monitoring in special populations.
Sample Preparation:
Aptamer-Target Binding:
AHC Reaction Initiation:
FRET Signal Detection:
Data Analysis:
Figure 1: Workflow for AHC-FRET Aptasensor Detection of this compound
This protocol describes the determination of this compound concentration in serum using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs reversed-phase chromatography for separation and electrospray ionization in positive mode followed by detection using multiple reaction monitoring (MRM) for specific quantification [3]. This robust approach provides high specificity and is suitable for high-throughput applications in clinical laboratories with access to LC-MS/MS instrumentation.
Sample Preparation:
LC Conditions:
MS/MS Conditions:
Data Analysis:
Figure 2: LC-MS/MS Workflow for this compound Quantification in Serum
Both methods require thorough validation according to accepted guidelines (e.g., FDA Bioanalytical Method Validation) before implementation for research or clinical applications. Key validation parameters include accuracy, precision, selectivity, sensitivity, and stability. For the AHC-FRET aptasensor method, the following performance characteristics have been demonstrated [2]:
Table 2: Analytical Performance of AHC-FRET Aptasensor for this compound Detection
| Performance Parameter | Result |
|---|---|
| Linear Range | 0.5-2000 nM |
| Limit of Detection (LOD) | 0.301 nM (S/N=3) |
| Limit of Quantification (LOQ) | 0.5 nM |
| Correlation Coefficient (R²) | 0.996 |
| Intra-day Precision (RSD%) | <5% |
| Inter-day Precision (RSD%) | <10.45% |
| Average Recovery | 96.4-109.3% |
| Comparison with ELISA | Consistent results |
The AHC-FRET method demonstrated excellent correlation with commercial ELISA methods when tested on six human serum samples, supporting its potential for clinical application [2]. The method's wide linear range spanning four orders of magnitude makes it suitable for monitoring this compound across the expected therapeutic range without requiring sample dilution. The high recovery rates (96.4-109.3%) with relative standard deviation below 10.45% indicate minimal matrix effects and robust performance in complex biological samples [2].
For LC-MS/MS methods, typical validation parameters should include:
The choice between AHC-FRET aptasensor and LC-MS/MS methods depends on several factors, including available instrumentation, required throughput, expertise, and intended application. The AHC-FRET method offers advantages in sensitivity and avoids the need for expensive instrumentation, making it suitable for resource-limited settings or specialized research applications focusing on low-abundant this compound. Conversely, LC-MS/MS provides robust performance, higher throughput, and the ability to multiplex with other sulfonamides or pharmaceuticals, making it ideal for clinical laboratories with established mass spectrometry infrastructure.
Poor Sensitivity in AHC-FRET:
Matrix Effects in LC-MS/MS:
Carryover Concerns:
Calibration Curve Nonlinearity:
When implementing these methods for regulatory submissions or clinical decision-making, adherence to Good Laboratory Practice (GLP) or Good Clinical Laboratory Practice (GCLP) is essential. All procedures involving human serum should follow appropriate biosafety guidelines, including the use of personal protective equipment and proper disposal of biological waste. Reference materials should be sourced from certified suppliers with proper documentation, and method transfers between laboratories should include comprehensive comparison studies [3].
The accurate determination of this compound concentration in serum is essential for optimizing therapeutic regimens and conducting pharmacokinetic studies. The AHC-FRET aptasensor method offers an innovative approach with exceptional sensitivity through signal amplification, while LC-MS/MS provides a robust, well-established methodology suitable for high-throughput environments. By following these detailed application notes and protocols, researchers and clinical scientists can implement reliable this compound quantification methods tailored to their specific needs, instrumentation, and application requirements.
This compound (4-amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide) is a sulfonamide antibiotic belonging to the broad-spectrum antibacterial agents class widely used in human medicine and veterinary practice. As a persistent environmental pollutant, this compound has been detected in various aquatic systems at concentrations ranging from ng/L to μg/L, raising significant concerns about ecological impacts and antibiotic resistance development. Photodegradation represents a primary transformation pathway for this compound in aquatic environments, making the systematic study of its kinetic behavior essential for environmental risk assessment and wastewater treatment optimization.
The photodegradation of this compound occurs through multiple simultaneous mechanisms that are influenced by water chemistry parameters, presence of photosensitizers, and light characteristics. Understanding these processes requires systematic kinetic studies that can elucidate the dominant pathways under various environmental conditions. These application notes provide comprehensive protocols for investigating this compound photodegradation kinetics, with emphasis on experimental design, analytical methodologies, data interpretation, and quality control measures to ensure reproducible and scientifically valid results.
This compound undergoes both direct and indirect photodegradation in aquatic environments, with the relative importance of each pathway dependent on environmental conditions. Direct photodegradation occurs when this compound molecules directly absorb light energy, leading to electronic excitation and subsequent chemical transformation. This process is highly dependent on the molecular structure of this compound and the spectral overlap between its absorption profile and the incident light spectrum. In contrast, indirect photodegradation involves reactive species generated by photosensitizers present in the water matrix, which then react with this compound molecules in their ground state.
The primary mechanisms for this compound photodegradation include:
Table 1: Comparative Overview of this compound Photodegradation Mechanisms
| Mechanism | Primary Reactive Species | Key Influencing Factors | Dominant Degradation Pathways |
|---|---|---|---|
| Direct Photolysis | Excited state this compound | pH, light intensity and spectrum, molar absorption coefficient | SO₂ extrusion, isomerization, N-S bond cleavage |
| Triplet-Sensitized | ³DOM* | DOM concentration and type, oxygen concentration | H-transfer (neutral form), proton+electron transfer (anionic form) |
| ROS-Mediated | •OH, O₂•⁻, ¹O₂ | pH, DOM, nitrate/nitrite concentrations | Hydroxylation, amine oxidation, ring cleavage |
| Metal-Ion Catalyzed | Complexed metal ions | Metal type and concentration, pH, this compound speciation | Variable based on metal-sulfameter complexation |
| AOPs | SO₄•⁻, •OH | Activator type and concentration, pH, temperature | Radical-mediated cleavage and mineralization |
The photochemical transformation of this compound proceeds through several competing pathways that yield distinct transformation products. Density functional theory (DFT) studies have revealed that the degradation mechanism differs significantly between the neutral (SME⁰) and anionic (SME⁻) forms of this compound. For the neutral species, the predominant pathway involves hydrogen transfer processes, while the anionic form undergoes proton-coupled electron transfer when reacting with dissolved organic matter analogues such as 2-acetonaphthone (2-AN), fluorenone (FN), and thioxanthone (TN) [1].
The primary transformation pathways include:
The following diagram illustrates the major photodegradation pathways and their relationships:
The investigation of this compound photodegradation kinetics requires carefully controlled irradiation systems that can simulate natural conditions or provide standardized testing environments. The most common approach involves batch photochemical reactors equipped with defined light sources. Two main types of irradiation systems are recommended for this compound photodegradation studies: xenon arc lamps that simulate solar radiation and monochromatic systems that allow precise wavelength control.
For solar simulation studies, a 500W xenon arc lamp with appropriate optical filters is recommended to match the terrestrial solar spectrum (typically 290-800 nm). The lamp should be housed in a double-walled immersion well with circulating water cooling to maintain constant temperature. For mechanistic studies requiring specific wavelength information, a medium-pressure mercury lamp (300W) with monochromator or interference filters can be employed to isolate specific emission lines, particularly at 254, 313, and 365 nm [2]. The light intensity should be regularly measured using chemical actinometry (such as potassium ferrioxalate) or calibrated radiometers to ensure reproducible experimental conditions.
The reaction vessel typically consists of a cylindrical quartz cell (50-100 mL capacity) with stirring capability to maintain homogeneous conditions. Quartz is essential for studies below 300 nm, while Pyrex glass may be used for longer wavelength studies. The temperature should be maintained at 25±0.5°C using a circulating water bath or Peltier temperature controller. For studies involving oxygen-sensitive pathways, the system should include gas inlet/outlet ports for purging with inert gases or oxygen.
All solutions should be prepared using high-purity water (resistivity ≥18.2 MΩ·cm) from Millipore or similar systems. Stock solutions of this compound (200-500 mg/L) should be prepared in methanol or acetonitrile and stored at -20°C in the dark, with working solutions prepared fresh daily by appropriate dilution.
The quantification of this compound and its transformation products is primarily performed using high-performance liquid chromatography (HPLC) coupled with various detection systems. The recommended analytical conditions are as follows:
For structural identification of transformation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution capabilities is recommended. The MS parameters should be optimized as follows:
The structural elucidation of this compound transformation products requires comprehensive analytical approaches combining chromatographic separation with high-resolution mass spectrometry and computational chemistry. The major documented transformation products include:
DFT calculations can provide valuable support for structural identification by predicting thermodynamic stability and spectroscopic properties of proposed structures [3]. The workflow for transformation product identification should include:
The direct photodegradation of this compound follows pseudo-first-order kinetics under most experimental conditions, with the rate dependent on light intensity, quantum yield, and molar absorption coefficient. The following protocol describes the standardized procedure for determining direct photodegradation kinetics:
Procedure:
Data Analysis: The photodegradation kinetics should be modeled using the integrated rate law for pseudo-first-order reactions:
[ \ln\left(\frac{[SME]t}{[SME]_0}\right) = -k{obs} \cdot t ]
where ( [SME]t ) and ( [SME]_0 ) are this compound concentrations at time t and zero, respectively, and ( k{obs} ) is the observed pseudo-first-order rate constant. The half-life (( t_{1/2} )) and time for 90% degradation (( t_{90} )) can be calculated as:
[ t_{1/2} = \frac{\ln(2)}{k_{obs}} \quad \text{and} \quad t_{90} = \frac{\ln(10)}{k_{obs}} ]
The quantum yield (( \Phi )) should be calculated using the following equation:
[ \Phi = \frac{k_{obs} \cdot V \cdot N_A \cdot h \cdot c}{I_0 \cdot (1 - 10^{-A_\lambda}) \cdot \lambda} ]
where ( V ) is the solution volume, ( N_A ) is Avogadro's number, ( h ) is Planck's constant, ( c ) is the speed of light, ( I_0 ) is the incident light intensity, ( A_\lambda ) is the absorbance at wavelength ( \lambda ).
The indirect photodegradation of this compound involves reactions with photogenerated reactive species and requires characterization of the specific contributing pathways. The protocol for studying triplet-sensitized photodegradation is as follows:
Procedure:
Data Analysis: The contribution of different reactive species can be quantified using selective quenching experiments:
Table 2: Radical Scavengers for Mechanistic Studies
| Scavenger | Concentration | Target Species | Interference Considerations |
|---|---|---|---|
| tert-Butanol | 10-100 mM | Hydroxyl radical (•OH) | May also react with SO₄•⁻ at higher concentrations |
| Methanol | 10-100 mM | •OH and SO₄•⁻ | More efficient for SO₄•⁻ than tert-butanol |
| p-Benzoquinone | 0.1-1 mM | Superoxide radical (O₂•⁻) | May also react with •OH and act as photosensitizer |
| Sodium Azide | 1-10 mM | Singlet oxygen (¹O₂) | Also reacts with •OH and may form complexes with metals |
| Furfuryl Alcohol | 1-10 mM | Singlet oxygen (¹O₂) | Specific for ¹O₂, but may also undergo direct photolysis |
| L-Histidine | 1-10 mM | Singlet oxygen (¹O₂) | Less specific than furfuryl alcohol |
The role of triplet sensitizers can be confirmed through heavy atom effect studies by adding sodium bromide or iodide (0.1-1 mM), which enhances intersystem crossing and increases triplet quantum yields.
Persulfate-based advanced oxidation processes have shown excellent efficiency for this compound degradation due to the generation of sulfate radicals (SO₄•⁻) that have longer lifetimes than hydroxyl radicals and higher selectivity toward electron-rich compounds. The protocol for Fe-UiO-66 activated persulfate systems is as follows:
Procedure:
Data Analysis: The degradation kinetics in AOP systems often follow pseudo-first-order behavior at fixed oxidant and catalyst concentrations:
[ \ln\left(\frac{[SME]t}{[SME]_0}\right) = -k{AOP} \cdot t ]
The second-order rate constants for reactions with specific radicals can be determined through competition kinetics using probe compounds with known rate constants. The persulfate utilization efficiency can be calculated as:
[ \eta_{PS} = \frac{\Delta[SME]}{\Delta[PS]} \times \frac{M_{PS}}{M_{SME}} ]
where ( \Delta[SME] ) and ( \Delta[PS] ) are the molar concentration changes of this compound and persulfate, respectively, and ( M_{PS} ) and ( M_{SME} ) are their molecular weights.
The UV/Co(II)/peroxymonosulfate system provides an highly efficient approach for this compound degradation through simultaneous radical generation pathways. The optimized protocol is as follows:
Procedure:
Experimental Notes:
The following diagram illustrates the experimental workflow for this compound photodegradation studies:
The systematic analysis of photodegradation kinetic data requires calculation of multiple parameters that characterize the degradation process. The following parameters should be determined for comprehensive kinetic assessment:
Table 3: Essential Kinetic Parameters for this compound Photodegradation Studies
| Parameter | Symbol | Equation | Units | Significance |
|---|---|---|---|---|
| Observed Rate Constant | ( k_{obs} ) | ( \ln(C_t/C_0) = -k_{obs} \cdot t ) | min⁻¹ or h⁻¹ | Overall degradation rate under specific conditions |
| Half-Life | ( t_{1/2} ) | ( t_{1/2} = \ln(2)/k_{obs} ) | min or h | Time for 50% compound depletion |
| Time for 90% Degradation | ( t_{90} ) | ( t_{90} = \ln(10)/k_{obs} ) | min or h | Time for 90% compound depletion |
| Quantum Yield | ( \Phi ) | ( \Phi = \frac{k_{obs} \cdot V \cdot N_A \cdot h \cdot c}{I_0 \cdot (1 - 10^{-A_\lambda}) \cdot \lambda} ) | mol·einstein⁻¹ | Photochemical efficiency |
| Second-Order Rate Constant | ( k_2 ) | ( k_{obs} = k_2 \cdot [Oxidant] ) | M⁻¹·s⁻¹ | Reactivity with specific oxidants |
| Activation Energy | ( E_a ) | ( k = A \cdot e^{-E_a/(R \cdot T)} ) | kJ·mol⁻¹ | Temperature dependence of reaction |
The quantum yield is particularly important for direct photodegradation studies and should be reported for both neutral (( \Phi_N )) and anionic (( \Phi_A )) forms of this compound. Literature values report ( \Phi_N = 0.15 \pm 0.01 ) and ( \Phi_A = 0.03 \pm 0.001 ) for sulfamethoxazole, a structurally similar sulfonamide [3].
Robust statistical analysis is essential for reliable kinetic parameter estimation. The following approaches are recommended:
The goodness-of-fit should be evaluated through:
For complex reaction systems with multiple parallel pathways, multivariate regression or mechanistic modeling approaches may be necessary to deconvolute individual contributions.
Quality control measures are essential for generating reliable and reproducible kinetic data. The following validation procedures should be implemented:
Control experiments must be performed to account for non-photochemical processes:
For studies involving natural water samples or environmental matrices, additional considerations include:
Documentation should include complete metadata for environmental samples:
The kinetic parameters derived from well-designed photodegradation studies have numerous practical applications in environmental risk assessment and water treatment optimization. The specific applications include:
The environmental significance of photodegradation kinetics is highlighted by detection of this compound photoproducts in natural systems. Studies in German surface waters have detected the isomerization product ISO at concentrations around 8 ng/L compared to parent this compound at 120 ng/L, confirming the environmental relevance of this pathway [3].
The regulatory implications of these findings include the need to consider both parent compound and transformation products in risk assessment, as some photoproducts may retain biological activity or exhibit different toxicity profiles compared to the parent compound.
These application notes provide comprehensive protocols for conducting rigorous kinetic studies of this compound photodegradation. The systematic approach encompassing experimental design, analytical methodologies, kinetic modeling, and quality assurance enables researchers to generate reliable, reproducible data that can be compared across studies and laboratories. The integration of advanced oxidation processes and environmental factor considerations enhances the environmental relevance of the findings and supports their application in water treatment design and environmental risk assessment.
As research in this field advances, future developments will likely focus on computational prediction of photodegradation pathways, high-throughput screening methods for kinetic parameter determination, and field validation of laboratory-derived kinetic parameters in complex environmental matrices. The protocols outlined herein provide a solid foundation for these future research directions while ensuring scientific rigor in current photodegradation studies.
Pharmaceutical solvates, crystal forms containing solvent molecules incorporated within their lattice structure, represent a significant challenge and opportunity in drug development. These solid-state forms frequently emerge during pharmaceutical processing operations involving solvents, such as crystallization, filtration, and drying. The presence of solvent molecules within the crystal lattice can profoundly influence critical physicochemical properties including solubility, stability, dissolution behavior, and bioavailability. More importantly, the desolvation process—the removal of solvent molecules from the crystal lattice—can induce phase transformations that potentially alter the performance characteristics of the final drug product. Therefore, a comprehensive understanding of desolvation kinetics is essential for ensuring consistent product quality and predictable drug performance throughout the product lifecycle.
Sulfameter (5-methoxysulfadiazine) serves as an excellent model compound for studying desolvation kinetics, as it forms structurally characterized solvates with various organic solvents. Research has demonstrated that the kinetic parameters of desolvation, particularly the activation energy (Ea), correlate directly with structural features of the solvates, such as solvent size and the arrangement of cavities within the crystal lattice that host solvent molecules. A fundamental relationship has been established wherein larger solvent molecules result in solvates with higher desolvation activation energies, highlighting the intimate connection between crystal structure and desolvation behavior [1]. A thorough grasp of these kinetics enables scientists to optimize processing conditions, control polymorphic transformations, and prevent undesirable solid form changes during pharmaceutical manufacturing.
Thermogravimetric Analysis (TGA) stands as the cornerstone technique for monitoring desolvation processes in real-time. This method quantitatively tracks the mass loss of a sample as a function of temperature or time under controlled atmospheric conditions, providing direct measurement of solvent evolution. For this compound solvates, TGA experiments should be conducted under a nitrogen purge (flow rate: 20-50 mL/min) to efficiently remove evolved solvents and prevent condensation or oxidative degradation. Sample masses typically range from 3-10 mg to minimize mass transfer limitations and ensure representative sampling. Crucibles should be composed of inert materials such as alumina or platinum to prevent catalytic interactions.
Two primary TGA methodologies are employed for kinetic analysis:
Differential Scanning Calorimetry (DSC) often complements TGA by measuring thermal transitions associated with desolvation, such as endothermic events corresponding to solvent loss. DSC provides valuable information about the enthalpic changes during desolvation and can detect subsequent solid-form transformations that might occur following solvent loss. When combined with Hot Stage Microscopy (HSM), which offers direct visual observation of morphological changes during heating, researchers obtain a comprehensive picture of the desolvation process, correlating mass loss with thermal events and physical changes to the crystal habit.
The fundamental rate equation for solid-state desolvation reactions is expressed as:
[ \frac{d\alpha}{dt} = k(T) \cdot f(\alpha) ]
Where ( \alpha ) represents the conversion fraction (ranging from 0 to 1), ( t ) is time, ( k(T) ) is the temperature-dependent rate constant, and ( f(\alpha) ) is the differential form of the kinetic model that describes the reaction mechanism. The conversion fraction is calculated from TGA data using:
[ \alpha = \frac{m_0 - m_t}{m_0 - m_{\infty}} ]
where ( m_0 ) is the initial mass, ( m_t ) is the mass at time ( t ), and ( m_{\infty} ) is the final mass after complete desolvation [4].
The rate constant typically follows the Arrhenius equation:
[ k(T) = A \cdot e^{-E_a / (R T)} ]
where ( A ) is the pre-exponential factor, ( E_a ) is the activation energy, ( R ) is the gas constant, and ( T ) is the absolute temperature.
The complete kinetic triplet (( E_a ), ( A ), and ( f(\alpha) ) or ( g(\alpha) )) fully characterizes the desolvation kinetics. The integral form of the kinetic model, ( g(\alpha) ), is related to the differential form by ( g(\alpha) = \int_0^\alpha d\alpha / f(\alpha) = k(T) \cdot t ).
Table 1: Common Solid-State Kinetic Models for Desolvation Reactions
| Model Family | Model Code | Model Name | Integral Form g(α) | Reaction Mechanism |
|---|---|---|---|---|
| Nucleation | A2 | Avrami-Erofe'ev | [-ln(1-α)]1/2 | Nucleation and growth |
| Nucleation | A3 | Avrami-Erofe'ev | [-ln(1-α)]1/3 | Nucleation and growth |
| Geometrical Contraction | R2 | Contracting Area | 1 - (1-α)1/2 | Phase boundary movement |
| Geometrical Contraction | R3 | Contracting Volume | 1 - (1-α)1/3 | Phase boundary movement |
| Diffusion | D1 | One-Dimensional Diffusion | α2 | Diffusion-controlled |
| Diffusion | D3 | Jander Equation | [1 - (1-α)1/3]2 | Three-dimensional diffusion |
| Reaction Order | F1 | First-Order | -ln(1-α) | Random nucleation |
The Conventional Model-Fitting (CMF) method involves linearly fitting the integral form of each kinetic model, ( g(\alpha) ), against time for isothermal data or appropriately transformed variables for non-isothermal data. The model producing the highest determination coefficient (R²) and the most linear plot is typically selected as the most appropriate. However, a significant limitation of CMF is that it often identifies multiple models that fit the data equally well, making model selection subjective and potentially ambiguous [4].
To address this limitation, the Comprehensive Model-Fitting (COMF) method has been developed as a more robust alternative. COMF evaluates each candidate model based on three different criteria:
The method calculates three determination coefficients (R²) for these fits and combines them to generate an overall ranking score, enabling more automatic and unambiguous identification of the best candidate model [4].
For systems where desolvation involves complex interactions, advanced computational analyses provide deeper insights:
Sample Preparation: Prepare a minimum of 10 mg of fully characterized this compound solvate with confirmed purity and crystal form using PXRD. Gently grind the sample to achieve a consistent particle size distribution, avoiding excessive mechanical stress that might induce phase changes.
TGA Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to manufacturer specifications. Ensure the balance is properly zeroed and the purge gas flow is stabilized.
Experimental Parameters:
Data Processing:
Kinetic Analysis:
The experimental workflow for isothermal desolvation kinetics analysis is systematically outlined below:
Experimental Setup: Use similar sample preparation and instrument calibration procedures as for isothermal analysis.
Experimental Parameters:
Data Analysis:
Single Crystal Preparation: Grow suitable single crystals of the this compound solvate using appropriate solvent systems (e.g., slow evaporation, anti-solvent diffusion).
SCXRD Data Collection: Collect diffraction data using a modern diffractometer with Mo Kα or Cu Kα radiation at appropriate temperature.
Structure Solution and Refinement:
Intermolecular Interaction Analysis:
Table 2: Troubleshooting Guide for Desolvation Kinetics Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete desolvation | Temperature too low; Time insufficient; Mass transfer limitations | Increase temperature; Extend hold time; Reduce sample mass |
| Overlapping thermal events | Multiple solvates; Melting during desolvation; Decomposition | Characterize starting material; Modify temperature program; Use complementary techniques (DSC, HSM) |
| Poor model fitting statistics | Incorrect model selection; Complex mechanism; Experimental artifacts | Apply COMF method; Consider multi-step mechanisms; Verify experimental conditions |
| Discrepancy between isothermal and non-isothermal results | Different experimental conditions; Mechanism changes; Computational limitations | Ensure consistent sample preparation; Use multi-thermal history fitting; Apply advanced computational methods [1] [2] |
| Irreproducible kinetics | Particle size variations; Moisture uptake; Sample preparation inconsistencies | Standardize grinding procedure; Use controlled environment; Implement consistent preparation protocol |
The desolvation kinetics of this compound solvates provides a systematic framework for understanding and predicting the solid-state behavior of pharmaceutical materials during processing and storage. The protocols outlined in these application notes emphasize robust experimental design, comprehensive data analysis using both conventional and advanced model-fitting methods, and integration of kinetic results with structural information. The relationship between solvent size, crystal structure, and desolvation activation energy offers valuable predictive capability for selecting appropriate processing conditions and anticipating solid-form transformations.
Future advancements in this field will likely include increased application of computational prediction methods for desolvation behavior based on crystal structure alone, more sophisticated multi-step modeling approaches that account for complex desolvation pathways, and the development of high-throughput screening methods for characterizing multiple solvates simultaneously. Furthermore, the integration of real-time process analytical technologies (PAT) during pharmaceutical manufacturing will enable direct monitoring and control of desolvation processes at production scale, ensuring consistent product quality and performance.
The table below summarizes the basic properties of this compound-d4 found in the search results [1].
| Property | Description |
|---|---|
| Product Name | This compound-d4 |
| Synonyms | 4-Amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide-d4; 5-Methoxysulfadazine-d4; AHR-857-d4; Bayrena-d4; etc. |
| Molecular Formula | C₁₁H₁₂N₄O₃S |
| Form | Solid |
| Color | Yellow |
| Melting Point | 205-207 °C |
| Solubility | Slightly soluble in DMSO; Slightly soluble in Methanol (with sonication) |
| Storage | Refrigerator |
The search results lack the specific experimental data and application protocols needed for a comprehensive guide. To proceed with your research, I suggest the following steps:
While specific protocols for this compound-d4 are unavailable, the following diagram illustrates a general experimental workflow for using a deuterated internal standard in quantitative bioanalysis, which is its primary research application.
Antimicrobial Susceptibility Testing (AST) is a critical laboratory procedure that determines the effectiveness of antimicrobial agents against specific bacterial pathogens. The goal is to provide data to guide clinicians in selecting the most appropriate antibiotic therapy, which is essential for both individual patient outcomes and for combating the global rise of antimicrobial resistance (AMR) [1].
The Minimum Inhibitory Concentration (MIC) is the foundational quantitative measurement in AST, defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism [1]. MIC values are interpreted using breakpoints, which are agreed-upon concentrations that categorize bacteria as Susceptible (S), Intermediate (I), or Resistant (R). These breakpoints are established by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) by integrating microbiological, pharmacological, and clinical data [1] [2].
The reference method for AST is broth microdilution (BMD) in cation-adjusted Mueller-Hinton broth (CAMHB), as defined by standards like CLSI M07 and ISO 20776-1 [3]. The following protocols detail the core techniques, which can be applied to sulfonamides like sulfameter.
BMD is the gold standard quantitative method for determining MICs [3] [1].
The workflow for this method can be visualized as follows:
This is a qualitative method that provides a categorical result (S, I, or R) based on the size of a zone of inhibition [1].
Breakpoints are essential for translating MIC values or zone diameters into clinically actionable categories [1]. The following table provides a generalized example for sulfonamides. Please note that these values are for illustrative purposes only, as specific, validated breakpoints for this compound were not found in the search results. You must consult the most current CLSI M100 or EUCAST guidelines for official breakpoints.
Table 1: Illustrative Interpretive Criteria for Sulfonamides (e.g., Sulfamethoxazole)
| Organism Group | Method | MIC Susceptible (≤ µg/mL) | MIC Resistant (≥ µg/mL) | Zone Diameter Susceptible (≥ mm) | Zone Diameter Resistant (≤ mm) |
|---|---|---|---|---|---|
| Enterobacteriaceae | Broth Microdilution | ||||
| Disk Diffusion | |||||
| Staphylococcus aureus | Broth Microdilution | ||||
| Disk Diffusion |
Note: This table is a template. Specific values must be populated from authoritative sources like CLSI or EUCAST, which were not available for this compound in the search results.
Ensuring reliable and reproducible AST results requires strict adherence to quality control (QC) procedures.
AST is evolving beyond standardized testing with innovative approaches:
These application notes provide a framework for conducting bacterial susceptibility testing for this compound, based on established AST principles. The core protocols for broth microdilution and disk diffusion are directly applicable, provided that this compound-specific parameters are used.
The most critical gap for researchers is the lack of officially recognized, this compound-specific breakpoints. Therefore, the primary recommendation is to consult the latest documents from CLSI (M100) and EUCAST to obtain the definitive interpretive criteria before conducting and analyzing experiments with this antimicrobial agent.
Urinary tract infections (UTIs) are among the most common bacterial infections worldwide, affecting approximately 150 million people each year and posing a significant economic burden on healthcare systems. The majority of UTIs are caused by uropathogenic Escherichia coli (UPEC), which is responsible for up to 80% of community-acquired infections [1] [2]. Other common uropathogens include Klebsiella pneumoniae, Proteus mirabilis, Enterococcus faecalis, and Staphylococcus saprophyticus [1].
This compound, also known as sulfametoxydiazine, is a long-acting sulfonamide antibiotic that was historically used for the treatment of respiratory and urinary tract infections, as well as leprosy [3]. As a member of the sulfonamide class, its mechanism of action involves the inhibition of bacterial folate synthesis, a cornerstone of antimicrobial chemotherapy. While contemporary treatment guidelines have moved towards other agents due to concerns about resistance and the development of newer drugs, understanding the pharmacological profile and application protocols of this compound remains valuable for researchers in drug development and comparative efficacy studies [4] [5].
This compound is a small molecule belonging to the class of aminobenzenesulfonamides. Its chemical structure includes a sulfonamide group attached to a benzene ring and a methoxypyrimidine group, contributing to its antibacterial activity and properties [3].
Table 1: Basic Pharmacological Profile of this compound
| Property | Description |
|---|---|
| Generic Name | This compound |
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Average Weight | 280.3 g/mol |
| Mechanism of Action | Dihydropteroate synthase inhibitor |
| Primary Target Organism | Escherichia coli (strain K12) |
| Drug Categories | Sulfonamide Antibiotic |
This compound exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleic acids and other critical cellular components. The following diagram illustrates the specific point of inhibition within this pathway.
Figure 1: Mechanism of this compound action. This compound competitively inhibits dihydropteroate synthase (DHPS), blocking the condensation of pABA with DHPt-PP to form dihydropteroate, a precursor in the folate synthesis pathway [3].
Bacteria are unable to utilize exogenous folate and must synthesize it de novo. By mimicking the natural substrate para-aminobenzoic acid (pABA), this compound effectively blocks the production of dihydropteroate. This disruption prevents the formation of tetrahydrofolate, leading to arrested bacterial DNA synthesis and cell growth [3]. It is noteworthy that trimethoprim, another antibiotic used for UTIs, targets a subsequent step in the same pathway by inhibiting dihydrofolate reductase. This synergistic action is the basis for the widely used combination therapy trimethoprim-sulfamethoxazole [6].
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinical uropathogen isolates.
Materials:
Procedure:
Objective: To evaluate the in vivo efficacy of this compound in treating an active UTI.
Materials:
Procedure:
Historically, sulfonamides like this compound were among the first-line antimicrobials for UTIs [4]. However, widespread use has led to significant resistance. The combination drug trimethoprim-sulfamethoxazole (TMP-SMX) later became a standard, but resistance has also increased against this combination. One study in Istanbul, Turkey, reported a TMP/SMX resistance rate of 34.4% among UTI pathogens, prompting a shift towards other classes like fluoroquinolones in many regions [7].
Table 2: Common Uropathogens and General Sulfonamide/TMP-SMX Context | Uropathogen | Prevalence in Uncomplicated UTI | Noted Resistance Concerns | | :--- | :--- | :--- | | Uropathogenic E. coli (UPEC) | ~80% | High rates of resistance to TMP-SMX have been documented due to overuse [7] [2]. | | Klebsiella pneumoniae | Common | Intrinsic resistance or acquired resistance mechanisms are prevalent [1]. | | Proteus mirabilis | Common | Can be involved in both uncomplicated and complicated UTIs [1]. | | Staphylococcus saprophyticus | Common in young women | | | | Enterococcus faecalis | More common in complicated UTIs | [1] |
Current guidelines from the Infectious Diseases Society of America (IDSA) emphasize a tailored approach, especially for complicated UTIs. The recommendations involve a four-step process for empiric antibiotic selection, which could be conceptually applied when considering any antimicrobial, including older agents like this compound in a research context [5].
Figure 2: A modern four-step framework for guiding empiric antibiotic choice in complicated UTIs (cUTI), as per IDSA guidelines [5]. This framework highlights the critical factors beyond in vitro activity.
For uncomplicated cystitis, first-line treatment options mentioned in current literature include nitrofurantoin and fosfomycin, while agents like TMP-SMX are recommended only if the local resistance rate is known to be low (<20%) [2]. This context is crucial for researchers when positioning a drug like this compound in the current therapeutic landscape.
This compound represents an important class of antibacterial agents that target the folate synthesis pathway. While its clinical use has declined, it remains a valuable tool for basic science research and for studying mechanisms of antimicrobial resistance. The experimental protocols outlined provide a foundation for investigating its efficacy against contemporary uropathogen isolates. Future research directions could explore this compound analogs with enhanced activity or its potential role in combination therapies to overcome resistance. The increasing challenge of multidrug-resistant UTIs underscores the importance of understanding all available antimicrobial agents, including older drugs like this compound, within a modern, evidence-based framework [5] [2].
Density Functional Theory (DFT) has emerged as a fundamental computational tool in pharmaceutical research and environmental science, providing insights into molecular properties, reactivity, and degradation pathways of drug compounds. This compound (also known as sulfamethoxydiazine) is a sulfonamide antibiotic with significant environmental persistence, making it an important candidate for computational studies to understand its behavior and potential impacts. DFT calculations offer a cost-effective approach to investigate this compound's molecular properties, degradation mechanisms, and interactions with biological targets, complementing experimental findings and guiding further research.
The theoretical foundation of DFT rests on the Hohenberg-Kohn theorems, which establish that all ground-state molecular properties are uniquely determined by the electron density [1]. This approach incorporates electron correlation at the self-consistent field (SCF) level, unlike traditional ab initio methods that require more computationally expensive post-SCF calculations. The Kohn-Sham equations form the practical basis for most DFT implementations, mapping the system of interacting electrons onto a fictitious system of non-interacting electrons with the same density [1]. For pharmaceutical applications involving sulfonamides like this compound, DFT has proven particularly valuable in studying photodegradation pathways, electronic properties, and reactive sites, providing atomic-level insights that would be challenging to obtain experimentally.
The initial step in any DFT study of this compound involves molecular model preparation and selection of appropriate computational parameters. Researchers should begin with accurate molecular geometry, which can be obtained from crystallographic data when available or constructed using chemical drawing software.
Software Selection: Popular quantum chemistry packages include Gaussian, Q-Chem, and ORCA, all of which provide robust DFT implementations [2] [1]. For the initial study of this compound photodegradation, Gaussian was employed with built-in DFT functionals and basis sets [3] [4].
Geometry Optimization Protocol:
Solvent Effects Consideration: Incorporate solvent effects using polarizable continuum models (PCM, CPCM, or SMD) when studying solution-phase phenomena like photodegradation, as water significantly influences molecular properties and reaction pathways [3] [4].
Selecting appropriate exchange-correlation functionals and basis sets is critical for obtaining accurate results while maintaining computational efficiency. The following protocol outlines the recommended approach for this compound studies:
Table 1: Recommended DFT Functionals and Basis Sets for this compound Studies
| Study Type | Recommended Functional | Recommended Basis Set | Key Applications | Accuracy vs. Cost Balance |
|---|---|---|---|---|
| Geometry Optimization | B3LYP [6] [2] | 6-311++G(d,p) [6] [2] | Molecular structure, bond parameters | High accuracy, moderate cost |
| Electronic Properties | CAM-B3LYP [6] [7] | 6-311++G(d,p) [6] | FMO analysis, excitation energies | Excellent for charge transfer |
| Photodegradation | B3LYP [3] [4] | 6-31G(d) [5] | Reaction pathways, energy barriers | Balanced for mechanism studies |
| Spectroscopic Properties | B3PW91 [6] | 6-311++G(d,p) [6] [2] | IR, NMR, UV-Vis simulations | Good for property prediction |
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has been extensively validated for sulfonamide systems and provides an excellent balance between accuracy and computational cost for most this compound applications [6] [2]. For properties involving charge transfer, such as electronic excitations in photodegradation studies, long-range corrected functionals like CAM-B3LYP are recommended [7]. The 6-311++G(d,p) basis set offers a good compromise between accuracy and computational expense for most this compound properties, though smaller basis sets like 6-31G(d) can be employed for initial scans or larger systems [6] [5] [2].
The direct photodegradation of this compound involves the study of photoinduced reactions without sensitizers, where the molecule absorbs light directly and undergoes chemical transformation. The following protocol outlines the computational approach:
Electronic Excitation Analysis:
Potential Energy Surface Mapping:
For this compound, direct photodegradation primarily involves SO2 extrusion and cleavage of the S-N bond, with different energy pathways identified for the neutral (SME0) and anionic (SME-) forms [3] [4]. The SO2 extrusion product has been identified as a major photoproduct with distinct energy profiles for different molecular forms.
Indirect photodegradation involves the reaction of this compound with photogenerated reactive species from environmental sensitizers such as dissolved organic matter (DOM) and metal ions. The protocol for studying these mechanisms includes:
DOM-Sulfameter Interactions:
Metal Ion Interactions:
According to studies, the triplet-sensitized photodegradation mechanism of neutral this compound (SME0) with DOM analogues proceeds via H-transfer, while the anionic form (SME-) follows proton plus electron transfer mechanisms [3] [4]. Metal ions promote triplet-sensitized photodegradation of SME0 but show inhibitory effects for SME- [3] [4].
Diagram 1: this compound photodegradation pathways computed using DFT - Direct and indirect mechanisms with key processes and form-dependent reactions
Vibrational frequency calculations using DFT provide valuable insights into molecular structure and functional groups, allowing comparison with experimental FT-IR spectra. The protocol for this compound includes:
Frequency Calculation Setup:
Spectral Assignment:
For sulfamerazine (a closely related sulfonamide), computed FT-IR spectra showed excellent agreement with experimental data, with characteristic S=O stretching vibrations observed at 1326 cm⁻¹ (asymmetric) and 1156 cm⁻¹ (symmetric) [2].
Electronic absorption spectra and nuclear magnetic resonance parameters can be reliably calculated using DFT methods:
UV-Vis Spectrum Protocol:
NMR Calculation Protocol:
Sulfamerazine DFT calculations at B3LYP/6-311++G(d,p) level successfully reproduced experimental UV-Vis absorption maxima and NMR chemical shifts, validating the computational approach for sulfonamides [2].
Frontier Molecular Orbital (FMO) analysis provides insights into chemical reactivity and stability. The protocol includes:
Table 2: DFT-Calculated Global Reactivity Descriptors for this compound and Related Sulfonamides
| Descriptor | Calculation Method | This compound Implications | Reported Values for Sulfonamides |
|---|---|---|---|
| Ionization Potential (I) | I = -E_HOMO | Lower values facilitate oxidation | ~7.0-8.0 eV [5] |
| Electron Affinity (A) | A = -E_LUMO | Higher values favor reduction | ~0.5-1.5 eV [5] |
| Electronegativity (χ) | χ = (I + A)/2 | Measure of electron attraction | ~3.5-4.5 eV [5] |
| Chemical Hardness (η) | η = (I - A)/2 | Resistance to electron transfer | ~3.0-3.5 eV [5] |
| Softness (S) | S = 1/(2η) | Measure of reactivity | ~0.14-0.17 eV⁻¹ [5] |
| Electrophilicity (ω) | ω = μ²/(2η) | Electrophilic character | ~1.5-3.5 eV [2] |
For sulfonamides, MEP analysis typically reveals negative potential around sulfonyl oxygen atoms and positive potential near nitrogen and hydrogen atoms, indicating sites for electrophilic and nucleophilic attacks, respectively [6].
Natural Bond Orbital (NBO) analysis provides detailed information about intramolecular interactions, bonding, and charge transfer:
For this compound, NBO analysis revealed intensive intermolecular interactions, particularly involving the sulfonamide group and aromatic systems, with significant stabilization energies for lone pair interactions with antibonding orbitals [3] [6]. In photodegradation studies, NBO analysis helped identify the H-transfer mechanism for neutral this compound with DOM analogues and proton plus electron transfer for the anionic form [3] [4].
Energy and Thermodynamics:
Electronic Structure Analysis:
Intermolecular Interactions:
Ensuring computational reliability requires rigorous validation:
Methodology Validation:
Quality Control Measures:
For sulfonamide calculations, validation against experimental crystal structures, IR spectra, and thermodynamic data has confirmed that B3LYP/6-311++G(d,p) typically provides accurate results with reasonable computational cost [6] [2].
These application notes and protocols provide comprehensive guidance for DFT studies of this compound, covering photodegradation mechanisms, spectroscopic analysis, and reactivity descriptor calculations. The methodologies outlined have been validated through published research on this compound and related sulfonamides, ensuring their reliability for drug development and environmental fate studies. By following these standardized protocols, researchers can generate comparable, reproducible computational data to advance understanding of this compound's properties and behavior, ultimately contributing to improved pharmaceutical design and environmental risk assessment.
Sulfate conjugation is a major Phase II metabolic pathway. Analyzing these metabolites directly using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is powerful but prone to specific interference issues that can compromise data accuracy [1] [2].
The table below summarizes the core problem, its impact, and key characteristics.
| Aspect | Description |
|---|---|
| Core Problem | Signal interference between a drug and its sulfate metabolites during LC-ESI-MS analysis [2]. |
| Primary Impact | Suppression or enhancement of analyte signals, leading to inaccurate quantification [2]. |
| Key Challenge | Structural similarity leads to simultaneous elution; individual variation in metabolite concentration complicates standardization [2]. |
| Consequence | Can cause non-linearity in calibration curves and systematic errors in pharmacokinetic data [2]. |
To diagnose ionization interference, you can use a Dilution Assessment Method [2].
Experimental Protocol: Flow Injection Analysis (FIA) for Signal Interference
This protocol helps identify interference without the complexity of chromatographic separation.
Here are proven methods to overcome sulfate metabolite interference.
1. Improve Chromatographic Separation
2. Employ Sample Dilution
3. Use Stable Isotope-Labeled Internal Standards (SIL-IS)
4. Selective Hydrolysis of Sulfates
The following diagram illustrates the logical decision process for selecting the right troubleshooting strategy.
Q1: Why is my calibration curve non-linear even though my standards are pure? This is a classic symptom of ionization interference. At higher concentrations, the drug and its metabolite in the standard mixture can significantly suppress each other's signals, causing the curve to bend. The dilution assessment and strategies like using a SIL-IS are critical here [2].
Q2: My method was validated with a blank matrix, but real patient samples show erratic results. Why? Method validation often uses a blank matrix that does not contain drug metabolites. Real samples from dosed subjects contain variable levels of metabolites, which introduce ionization interference that was not accounted for during validation. This creates a matrix mismatch issue [2].
Q3: Are all sulfatase enzymes equally effective for hydrolyzing sulfate conjugates in urine? No, enzyme selectivity and activity vary. Research shows that Pseudomonas aeruginosa arylsulfatases (PaS) can have higher selectivity and efficiency for hydrolyzing a broader range of sulfate metabolites compared to the commonly used Helix pomatia arylsulfatase (HpS) [1].
Q4: Besides interference, what are key considerations for analyzing sulfate metabolites?
To ensure accurate quantification in assays susceptible to sulfate conjugated metabolite interference, a systematic approach is essential. The most robust strategy involves:
The following table summarizes the primary mechanisms through which this compound degrades under light, based on density functional theory (DFT) studies [1] [2].
| Pathway | Condition / Sensitizer | Target Species | Mechanism / Key Attack Site | Resulting Product |
|---|---|---|---|---|
| Triplet-Sensitized | Excited Triplet State of DOM (e.g., 2-AN, FN, TN) [1] [2] | Neutral this compound (SME⁰) | H-transfer [1] [2] | Amine moiety attacked [1] [2] |
| Triplet-Sensitized | Excited Triplet State of DOM (e.g., 2-AN, FN, TN) [1] [2] | Anionic this compound (SME⁻) | Proton plus electron transfer [1] [2] | Amine moiety attacked [1] [2] |
| Triplet-Sensitized | N/A | Both SME⁰ and SME⁻ | Different energy paths [1] [2] | SO₂ extrusion [1] [2] |
The relationships between these elements and the influence of metal ions can be visualized in the following workflow:
You can investigate these pathways in the lab using the following methodologies.
1. Studying Triplet-Sensitized Photodegradation This protocol is adapted from studies on similar sulfonamide antibiotics to probe the role of dissolved organic matter (DOM) [1] [2] [3].
2. Radical Scavenger Experiments for Mechanism Confirmation This method helps identify the primary reactive species responsible for degradation [4] [5].
What is the most critical factor to control in this compound photodegradation? The solution pH is paramount. It determines whether this compound is present in its neutral (SME⁰) or anionic (SME⁻) form, which dictates the dominant degradation mechanism (H-transfer vs. proton-plus-electron transfer) and influences the effect of metal ions [1] [2].
Why is understanding these pathways important for prevention? Complete "prevention" may not be feasible, but understanding these pathways allows for intelligent control. By manipulating environmental conditions (like pH, DOM content, and metal ion concentration), you can steer the degradation towards less harmful products or even enhance it for wastewater treatment purposes [1] [2] [7].
Are the degradation products of this compound a concern? Yes. While some intermediates may be biodegradable or less toxic, research on similar sulfonamides shows that some transformation products can retain biological activity or be more toxic to aquatic organisms than the parent compound. It is crucial to identify products and assess their toxicity, for instance using tools like ECOSAR [4] [7].
Here are some common questions researchers have when working with the amorphous forms of sulfonamides.
Q1: Why is the amorphous form of a drug substance like sulfameter pursued, and what is the main challenge? Developing the amorphous form of a drug is a common strategy to enhance its solubility in water, which can lead to better bioavailability and therapeutic effect. However, the main challenge is the low kinetic and thermodynamic stability of the amorphous state. It tends to crystallize over time, which can reduce solubility, decrease bioavailability, and limit the drug's shelf life [1].
Q2: My amorphous sample of a sulfonamide crystallizes almost instantly. How can I study it? Conventional Differential Scanning Calorimetry (DSC) with its relatively low scanning rates (typically below 10 K/s) often cannot capture the glass transition or prevent crystallization for rapidly crystallizing compounds. Fast Scanning Calorimetry (FSC) is specifically designed for this purpose. It uses chip-sensors and extremely small sample sizes to achieve cooling rates up to 10⁶ K/s, allowing for the successful creation and analysis of amorphous forms that are impossible to study with conventional DSC [1].
Q3: How can I quickly estimate the kinetic stability (crystallization halftime) of an amorphous form? While isothermal methods exist, they can be impractically slow. A more efficient approach is non-isothermal kinetics. This method uses a series of experiments at different heating rates to determine the "kinetic triplet" (activation energy, pre-exponential factor, and reaction model) of the crystallization process. Applying models like the Nakamura crystallization model to this data allows for a reliable prediction of crystallization halftime at storage temperatures (e.g., room temperature) in a much shorter time frame [1].
This guide is crucial for working with compounds that have high crystallizability.
| Step | Description | Key Parameter & Consideration |
|---|---|---|
| 1. Equipment Selection | Use Fast Scanning Calorimetry (FSC). Conventional DSC may not provide sufficient cooling rates. | Critical cooling rate; Must be high enough to outpace crystal nucleation and growth. For sulfamerazine, it's 300 K/s; for sulfadiazine, 2000 K/s [1]. |
| 2. Sample Preparation | Place a microgram-sized sample on the FSC sensor. The small size is essential for achieving high cooling rates. | Sample mass; Too large a sample creates thermal gradients, leading to non-uniform cooling and potential crystallization. |
| 3. Melt & Quench | Heat the sample above its melting point to erase thermal history, then cool it at the maximum achievable rate. | Cooling rate; The faster the cooling, the higher the likelihood of forming a stable glass instead of crystals. |
| 4. Confirm Amorphization | Perform a subsequent heating scan on the quenched sample. The absence of a crystallization peak and the presence of an endothermic glass transition signal successful amorphization [1]. | Glass Transition Temperature (Tɡ); A fundamental property of the amorphous phase. |
Once produced, assessing how long the amorphous form will remain stable is critical.
| Step | Description | Technique & Tip |
|---|---|---|
| 1. Non-isothermal Crystallization Kinetics | Perform multiple FSC heating scans on the amorphous sample at different rates (e.g., 100, 300, 1000 K/s). Analyze the shift in the cold-crystallization peak temperature with heating rate [1]. | Isoconversional Methods (e.g., Friedman analysis); Used to calculate the activation energy of crystallization without assuming a reaction model. |
| 2. Model Fitting | Fit the data from step 1 to a crystallization model, such as the Nakamura model, to determine the full kinetic triplet [1]. | Software; Use specialized kinetics software for accurate model fitting following ICTAC recommendations. |
| 3. Estimate Crystallization Halftime | Use the determined kinetic parameters to calculate the time for 50% of the amorphous material to crystallize (crystallization halftime, t₁/₂) at the desired storage temperature [1]. | Stability Forecast; This halftime is a key metric for predicting shelf-life. For example, a halftime of 19 years at room temperature was calculated for sulfaguanidine [1]. |
| 4. Determine Glass-Forming Ability (GFA) | Characterize the GFA via the critical cooling rate (minimum rate needed to form a glass) and kinetic fragility (which describes how quickly molecular mobility changes near Tɡ). These are key indicators of stability [1]. | Correlation; Lower kinetic fragility and a lower critical cooling rate generally correlate with a more stable glass. |
The following workflow, based on established research with sulfonamides, outlines the key steps for creating and evaluating an amorphous drug substance [1].
Protocol Details:
The provided data and methods serve as a strong foundation. If your specific sulfonamide (like this compound) is not listed, the most direct course of action is to:
The table below summarizes a nanocrystallization method for a sulfonamide drug, which serves as a practical example of a solvent removal technique.
| Method Name | API Studied | Core Principle | Solvents & Antisolvents | Key Parameters | Key Outcomes |
|---|
| Drop-by-Drop Solvent Hot Antisolvent Interaction [1] | Sulfamethoxazole (SMZ) | Organic drug solution is added dropwise to a hot antisolvent, causing rapid desolvation, supersaturation, and nucleation [1]. | Solvent: Acetone Antisolvent: Water (with optional stabilizers like PVA, HPMC, PVP, PAA, or SDS) [1]. | Drug solution flow rate; antisolvent temperature; stirring speed; type and concentration of stabilizers [1]. | Produced spherical nanoparticles <220 nm; significant enhancement of drug dissolution rate and bioavailability [1]. |
You can adapt the following detailed protocol, based on the method for sulfamethoxazole, for troubleshooting and guidance [1].
This process can be visualized in the following workflow:
What is the fundamental principle behind antisolvent precipitation? The method relies on blending a organic solution of the drug with a miscible antisolvent (like water). This reduces the solubility of the drug drastically, creating a state of high supersaturation. Under rapid mixing conditions, this prompts instantaneous nucleation, leading to the precipitation of fine, solid particles [1].
Why are stabilizers/additives used in the antisolvent? Stabilizers like polymers (PVA, PVP) or surfactants (SDS) are absorbed onto the surface of the newly formed nanoparticles. This action inhibits particle growth and agglomeration by providing a steric or ionic barrier, helping to control the final particle size and morphology [1].
How does temperature affect the process? Using a hot antisolvent aids in the rapid evaporation of the low-boiling-point solvent (like acetone) as the drug solution is added. This enhances desolvation and contributes to achieving higher supersaturation levels, which is crucial for generating smaller particles [1].
Sulfonamides work by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis [1]. Bacteria have developed several key mechanisms to resist their action, primarily through the acquisition of specialized resistance genes [2] [1].
The table below summarizes the major known sulfonamide resistance genes (sul genes):
| Gene | Key Characteristics | Associated Genetic Elements |
|---|---|---|
| sul1 | Commonly found; often used as an indicator for environmental ARG pollution [3]. | Frequently located on class 1 integrons, facilitating wide dissemination [3]. |
| sul2 | Commonly found; often present on small, easily transferred plasmids [1]. | Associated with plasmids [1]. |
| sul3 | Less common than sul1 and sul2, but still frequently detected [3]. | Associated with transposons and plasmids [3]. |
| sul4 | Newly identified; comprehensive data on prevalence and hosts is still limited [3]. | First identified in environmental sediments; confirmed to have transmissible potential [3]. |
Besides the acquisition of sul genes, resistance can also occur through chromosomal mutations in the native DHPS gene (folP), which reduce the enzyme's affinity for sulfonamides while still allowing it to bind to its natural substrate [1].
Based on general knowledge of molecular biology and antimicrobial resistance research, here are some common issues you might encounter and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low gene detection signal | Low abundance of target genes in sample; PCR inhibitors present. | Use droplet digital PCR (ddPCR) for superior sensitivity and higher tolerance to inhibitors compared to qPCR [3]. |
| Inconsistent quantification results | Inefficient DNA extraction; suboptimal primer/probe concentrations. | Optimize DNA extraction protocol for your sample type; systematically optimize annealing temperature and primer/probe concentrations in the ddPCR assay [3]. |
| Unable to detect all 4 sul genes | sul4 is less prevalent; method not sensitive enough. | Apply a highly sensitive multi-target detection method. Be aware that sul4 has a lower natural prevalence (e.g., 68.7% positive rate in one study) [3]. |
| Unexpected promotion of resistance spread | Non-antibiotic substances, including drug metabolites, can enhance gene transfer. | Account for the effect of transformation products (TPs), which can promote conjugative transfer even at low environmental concentrations by inducing oxidative stress and other pathways [4]. |
This protocol is adapted from a recent study that developed a highly sensitive method for simultaneous detection of all four sul genes using quadruple droplet digital PCR (ddPCR) [3].
The core of this method is using a ratio-based probe-mixing strategy in a two-channel ddPCR system. Two target genes are detected in one channel by using probes of the same fluorophore but at significantly different concentrations, creating a disparity in fluorescence amplitude that allows them to be distinguished [3].
This workflow can be visualized in the following diagram, which illustrates the key steps from sample to result:
What are the most critical sulfonamide resistance genes to monitor?
Why is ddPCR sometimes preferred over qPCR for detecting resistance genes?
Besides antibiotics, what other factors can spread sulfonamide resistance?
The following table summarizes key validation parameters from several studies for your easy reference and comparison.
| Application Context | Analytes (Sulfameter included?) | HPLC System & Detection | Key Validation Parameters | Citations |
|---|
| Therapeutic Drug Monitoring (Human Plasma) | Sulfametrol | HPLC-UV | LLOQ: 10 mg/L LOD: 6 mg/L Recovery: 100.4% Within-run precision (RSD): 0.8% Between-run precision (RSD): 2.3% | [1] | | Residue Analysis (Honey) | 13 Sulfonamides (including this compound) | HPLC-FLD (Pre-column derivatization) | Quantification Limit: ~10 µg/kg Specificity: No interfering peaks Recovery: Good (exact values not stated) | [2] | | Residue Analysis (Animal Feed) | 5 Sulfonamides | HPLC-FLD (Pre-column derivatization) | Recovery: 79.3–114.0% Repeatability (RSD): 2.7–9.1% LOD: 34.5–79.5 µg/kg LOQ: 41.3–89.9 µg/kg | [3] | | Residue Analysis (Organic Fertilizers) | 5 Sulfonamides | HPLC-FLD (Pre-column derivatization) | Recovery: 77.0–121.2% Repeatability (RSD): 4.4–17.3% LOD: 13.5–23.3 µg/kg LOQ: 26.0–40.4 µg/kg | [4] |
Here are detailed methodologies for key techniques referenced in the table.
This method, validated according to ICH guidelines, is an example of a robust quantitative assay for clinical monitoring [1].
This is a common and sensitive approach for detecting sulfonamides in complex food and environmental samples. The workflow involves extraction, clean-up, derivatization, and analysis [3] [2] [4].
Q1: I am getting poor recovery of sulfonamides from my honey samples. What could be the issue?
Q2: My chromatograms have high background noise and interfering peaks from complex matrices like feed or manure. How can I improve clean-up?
Q3: I need high sensitivity for trace-level detection. What are my options if I don't have access to an LC-MS/MS?
Q4: I'm experiencing peak overlap or co-elution with my multi-residue method. Are there advanced data processing techniques that can help?
For drugs like sulfameter, binding to serum proteins is a key pharmacokinetic parameter. Displacement interactions occur when one drug displaces another from its protein binding sites, potentially increasing the free, active concentration of the displaced drug.
The following table summarizes the general principles and clinical importance of these interactions.
| Aspect | Description & Clinical Implication |
|---|---|
| General Mechanism | A drug (e.g., phenylbutazone) displaces another highly protein-bound drug (e.g., a sulfonamide) from binding sites like Human Serum Albumin (HSA), increasing free drug concentration [1]. |
| Primary Driving Forces | Hydrogen bonds and van der Waals forces are key for the binding of sulfonamides to site I of HSA [2]. |
| Typical Clinical Outcome | Plasma protein displacement alone often causes only transient increases in free drug concentration. Sustained clinical effects are rare unless combined with other mechanisms (e.g., inhibited metabolism or excretion) [3] [4]. |
| When Displacement is Critical | Interactions can be significant when the displacing drug is given intravenously, during therapeutic drug monitoring, or when tissue binding sites are also displaced [3]. |
While specific data for This compound is limited in the search results, studies on closely related sulfonamides provide valuable insights. The table below summarizes quantitative binding data for other sulfonamides with serum albumin.
| Drug Name | Protein | Binding Constant (K(_a)) | Number of Binding Sites (n) | Key Interaction Forces |
|---|---|---|---|---|
| Sulfadimethoxine (SMT) [2] | Human Serum Albumin (HSA) | ( 2.31 \times 10^4 L \cdot mol^{-1} ) (at 298K) | ~1 | Van der Waals forces, Hydrogen bonding |
| Sulfadiazine (SDZ) [5] | Bovine Serum Albumin (BSA) | ~( 10^4 M^{-1} ) | 1 | Not Specified |
| Sulfamethazine (SMZ) [5] | Bovine Serum Albumin (BSA) | ~( 10^4 M^{-1} ) | 1 | Not Specified |
Based on the search results, here are detailed methodologies for studying these interactions.
This protocol is used to confirm interaction and quenching mechanism, based on the study of Sulfadimethoxine (SMT) and HSA [2].
This computational method predicts how and where a drug binds to a protein [2] [5].
The diagram below visualizes the logical workflow for conducting and analyzing protein-binding experiments.
| Drug Name | Primary Indications | Mechanism of Action | Key Characteristics / Notes |
|---|---|---|---|
| This compound [1] [2] | Leprosy; Urinary & Respiratory Tract Infections [1] | Inhibits bacterial dihydropteroate synthase, blocking folate synthesis [1] | Long-acting sulfonamide; also used in veterinary medicine [1] [2] |
| Sulfamethoxazole [3] [4] | Urinary Tract Infections; Often used in combination (e.g., with trimethoprim) | Presumed same as above (inhibition of folate synthesis) | Medium-term sulfonamide; high cure rate (92.5%) in UTIs [3] |
| Sulfamethizole [3] | Urinary Tract Infections | Presumed same as above (inhibition of folate synthesis) | Short-acting sulfonamide; high cure rate (91.5%) in UTIs [3] |
| Sulfadiazine (SDZ) [4] | Veterinary infections; Burn wounds; Toxoplasmosis (with pyrimethamine) | Presumed same as above (inhibition of folate synthesis) | Commonly used in veterinary medicine; used with anti-malarial drug for toxoplasmosis [4] |
| Sulfamethazine (SMZ) [4] | Veterinary infections (livestock) | Presumed same as above (inhibition of folate synthesis) | Used in livestock for infections and as a growth promoter [4] |
The core antibacterial mechanism shared by sulfonamides like this compound is the competitive inhibition of the dihydropteroate synthase (DHPS) enzyme. This enzyme is crucial for bacterial synthesis of folic acid, an essential vitamin for nucleic acid and protein production [1] [4]. Since this pathway is absent in humans, it provides a selective target for antibacterial action.
Recent research suggests additional, complex mechanisms beyond DHPS inhibition. One study investigated the toxic mechanism of a sulfonamide (sulfachloropyridazine) on Aliivibrio fischeri from a quorum sensing perspective [5]. Quorum sensing is a bacterial cell-cell communication system that regulates population behavior. The study proposed that sulfonamides may interfere with three signaling pathways, affecting bacterial luminescence, growth, and the homeostasis of regulatory proteins [5]. The following diagram illustrates these proposed pathways.
The table below summarizes the core characteristics of each method based on the search results.
| Feature | Chemical Assay (e.g., HPLC, Spectrophotometry) | Microbiological Assay (Agar Diffusion or Turbidimetric) |
|---|---|---|
| Basic Principle | Measures physical/chemical properties of the compound. [1] [2] | Measures biological activity by assessing growth inhibition of a test microorganism. [3] |
| What is Measured | Total chemical substance (both active and inactive forms like conjugates). [4] | Only the microbiologically active (unconjugated) form of the drug. [4] |
| Specificity | High; can distinguish between parent drug and degradation products when properly validated. [1] | Lower; measures total antimicrobial activity, which can be influenced by multiple active components. [3] |
| Sensitivity (LOQ/LOD) | Generally very high. • HPLC-DAD: Capability of detection ~10-20 μg/kg for sulfonamides in kidney. [5] • Spectrometry: LOD of 0.04 mg% for sulfacetamide. [1] | Sufficient for therapeutic monitoring; specific LOD for sulfonamides not quantified in results. | | Precision & Accuracy | HPLC-DAD: Excellent precision and accuracy when validated. [5] Spectrometry: Recovery of 100.03%, RSD of 0.587% for sulfacetamide. [1] | Can be reproducible, but generally less precise than chemical methods. RSDs of 4.0-4.5% reported for a fluconazole bioassay. [6] | | Key Advantage | Can be used irrespective of the clinical question; provides comprehensive chemical data. [4] | Directly reflects the therapeutic (antibacterial) effect of the drug. [4] | | Main Disadvantage | In renal impairment, may overestimate therapeutically active concentration due to measurement of conjugated metabolites. [4] | Does not provide information on individual chemical compounds or inactive metabolites. [3] | | Sample Throughput | High, especially with multi-residue LC-MS/MS methods. [7] [2] | Lower, due to required incubation times (often 18-24 hours). [3] | | Cost & Complexity | Higher; requires sophisticated, expensive instrumentation and specialized training. [1] [2] | Lower; simple, inexpensive, and requires minimal equipment. [3] |
Here are the standard methodologies for the key assays discussed.
This method relies on the diffusion of an antibiotic through agar to inhibit the growth of a test organism.
The following diagram illustrates this workflow:
This method separates and quantifies individual sulfonamides in a complex mixture.
The choice between methods depends entirely on the question you need to answer. The flowchart below can guide this decision:
| Sulfonamide / Complex | Metal | Biological Activity | Free Ligand Activity | Complex Activity | Reference & Model |
|---|---|---|---|---|---|
| Sulfathiazole (STZ) | Ru(III) | Antibacterial vs. S. aureus | Inactive (MIC: >512 μg/mL) | Active (MIC: 64 μg/mL) | [1] |
| Sulfamerazine (SMZ) | Ru(III) | Antibacterial vs. S. aureus | Inactive (MIC: >512 μg/mL) | Active (MIC: 32 μg/mL) | [1] |
| Sulfamethoxazole | Multiple (Au, Ag, Cd, Hg, Cu) | Anti-mycobacterial (MIC vs. M. abscessus) | 8 μg/mL | 4.88 - 19.53 μg/mL (potentiation observed) | [2] |
| Sulfasalazine | Ag(I) & Au(I) | Antibacterial (Gram-positive & Gram-negative) | Lower activity | Significantly higher activity | [3] |
| Sulfathiazole & Sulfamethoxazole | Ag(I) | Antibacterial (various strains) | Lower activity | Higher activity; complex more soluble than Ag-Sulfadiazine | [4] |
| Various | Ti(IV), Mn(II), etc. | Anticancer (various cell lines) | Cytotoxic | Often greater cytotoxicity than cisplatin; sometimes with reduced toxicity to non-cancerous cells [5] [6] | [5] [6] |
A key demonstration of this enhanced activity is the transformation of an inactive free ligand into an active drug upon metal complexation, as seen with Ruthenium(III) complexes [1].
The methodologies used to generate the data above are standard in pharmaceutical and microbiological research. Here are the typical protocols for the key experiments cited:
Antimicrobial Activity (MIC Assays)
Cytotoxic Activity (Cell Viability Assays)
DNA Interaction Studies
The enhanced efficacy of metal complexes is attributed to their multi-targeting mechanisms, which are different from and often synergistic with the action of the free sulfonamide ligand.
The evidence strongly indicates that the strategy of complexing sulfonamides with metals is a promising avenue for drug development.
The table below outlines the core differences in cell structure that form the basis for the differing antibiotic susceptibility between Gram-positive and Gram-negative bacteria [1] [2].
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
|---|---|---|
| Gram Staining Reaction | Retains crystal violet dye, staining purple [2] | Does not retain crystal violet; stains red or pink from counterstain [2] |
| Cell Wall Structure | Thick, multi-layered peptidoglycan [2] | Thin, single-layered peptidoglycan [2] |
| Outer Membrane | Absent [2] | Present [2] |
| Periplasmic Space | Absent [2] | Present [2] |
| Lipopolysaccharide (LPS) Content | Virtually none [2] | High [2] |
| Inherent Antibiotic Resistance | Generally more susceptible [2] | More resistant due to impermeable outer membrane [2] |
While specific data for Sulfameter is unavailable, recent large-scale studies reveal clear susceptibility trends for other antibiotics. The following table summarizes susceptibility rates from a 2021 study of healthcare-associated infections in Saudi Arabia, highlighting the challenges of Gram-negative pathogens [3].
| Pathogen / Antibiotic | Antibiotic Class | Susceptibility Rate (%) | Notes |
|---|---|---|---|
| Gram-Positive Bacteria | |||
| All isolates to Linezolid | Oxazolidinone | 91.8% [3] | High susceptibility |
| All isolates to Ampicillin | Penicillin | 52.6% (Resistance) [3] | High resistance |
| MRSA to Gentamicin | Aminoglycoside | Reduced sensitivity [3] | Emerging threat |
| MRSA to Vancomycin | Glycopeptide | Increased resistance [3] | Serious threat |
| Gram-Negative Bacteria | |||
| All isolates to Tigecycline | Glycylcycline | 95% [3] | High susceptibility |
| All isolates to Cefotaxime | Cephalosporin (3rd gen) | 49.5% (Resistance) [3] | High resistance |
| E. coli & Klebsiella spp. to Cefotaxime | Cephalosporin (3rd gen) | Susceptibility reduction of 41.4% over 5 years [3] | Rapidly worsening resistance |
Current research is focused on accelerating susceptibility testing. A 2024 study describes a rapid phenotypic method that can provide results in 5-10 hours after sample collection, a significant improvement over the standard 48 hours [4]. The workflow is illustrated below.
Experimental Protocol Overview [4]:
Although not specific to sulfameter in serum, the methodologies from other matrices highlight common validation parameters and techniques. The table below summarizes key aspects from two relevant studies:
| Aspect | Analysis of Sulfonamides in Animal Medicated Feed [1] | Analysis of Sulfonamides in Animal Fertilizers [2] |
|---|---|---|
| Analytical Technique | Liquid Chromatography with Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Sample Preparation | Extraction with mixture of acetonitrile and 0.05 M phosphoric buffer (pH 4.5) | Extraction with ethyl acetate/acetonitrile/methanol mixture; purification with Solid-Phase Extraction (SPE); derivatization with fluorescamine |
| Key Validation Parameters | Recovery, Repeatability, Reproducibility, Linearity, LOD, LOQ, Uncertainty | Recovery, Repeatability, Reproducibility, Decision Limit (CCα), Detection Capability (CCβ) |
| Reported Performance | Avg. recovery: 90.8-104.5%; Repeatability: 3.2-6.9%; Reproducibility: 5.2-8.3% | Avg. recovery: 77-121%; Repeatability: 4.4-17.3%; LOQ: 26-40 µg/kg |
The methodologies from these studies share common steps that are crucial for a robust analytical method:
The following workflow diagram generalizes the key steps involved in validating and running such an analysis.
General Workflow for Validating Sulfonamide Analysis
The following table summarizes the key findings from a solid-state kinetic analysis of five sulfameter solvates. The study linked the materials' stability directly to their structural features [1].
| Solvate Type | Key Finding on Thermal Stability | Primary Experimental Method | Relationship to Structure |
|---|---|---|---|
| Multiple Solvates | Desolvation activation energy (Ea) correlates with solvent molecular size; larger solvent molecules lead to higher Ea. | Thermogravimetric Analysis (TGA), both isothermal and non-isothermal | The stability is determined by the space occupied by solvent molecules within the crystal lattice [1]. |
The comparative data was generated using the following experimental protocols, primarily detailed in Journal of Pharmaceutical Sciences (2008) [1].
The diagram below outlines the key experimental and analytical workflow used to determine and compare the thermal stability of the this compound solvates.
While the search results focus on this compound solvates, other studies provide context on the thermal behavior of different sulfonamides and formulations:
The core finding—that larger solvent molecules within the this compound crystal lattice lead to higher desolvation activation energies—provides a powerful predictive tool for scientists [1]. This relationship between molecular structure and macroscopic stability is a key principle in solid-state chemistry.
| Study Focus | Computational Methods Used | Key Targets/Applications | Experimental Correlation |
|---|---|---|---|
| Benzene sulfonamide derivatives as anticancer agents [1] [2] | Molecular Docking, Density Functional Theory (DFT) | Dickkopf-1 (Dkk1) protein, Carbonic Anhydrase II (CA-II) [1] | IC₅₀ values from enzyme inhibition assays; antioxidant activity measurements; DNA binding constant (K = 6.7 × 10⁴ mol⁻¹) for top compound 5d [1]. |
| Sulfonamide AKT PH domain inhibitors [3] | Structure-Activity Relationship (SAR), Computational Modeling, Surface Plasmon Resonance | AKT (protein kinase B) Pleckstrin Homology (PH) domain [3] | Binding affinity data from surface plasmon resonance; cellular activity (pAKT production & cell killing) in BxPC-3 cells [3]. |
| Python-based optimization of sulfonamide drugs [4] | Topological Indices, Quantitative Structure-Property Relationship (QSPR), Linear Regression | Predicting physicochemical properties (Polarizability, Boiling Point, Molecular Weight, etc.) [4] | Developed linear regression models (e.g., Polarizability = 16.5920 + 0.1177 * M₁(G)) to correlate topological indices with properties [4]. |
Based on the reviewed studies, here are the detailed methodologies for key experiments cited:
Given the lack of direct data on this compound, here is a potential workflow you could follow to create your own comprehensive comparison, integrating computational and experimental data.
The general workflow for correlating computational and experimental data follows a cyclical process of prediction, validation, and refinement [5].
I hope this overview of computational methods for related compounds provides a solid starting point for your research on this compound.
The table below summarizes the available toxicity and pharmacological information for Sulfameter and other sulfonamide antibiotics:
| Antibiotic Name | Drug Class | Action Duration | Reported Toxicities & Effects | Key Experimental Findings |
|---|---|---|---|---|
| This compound (Sulfametoxydiazine) [1] [2] | Sulfonamide [3] | Long-acting [1] | Not Available | Not Available |
| Sulfamethoxazole (SMX) [4] | Sulfonamide [5] | Not Available | Systemic Toxicity: Oxidative stress, immune system disruption, gut microbiota changes, histopathological damage in liver and intestine [4]. Hypersensitivity: Allergic reactions, including serious skin reactions (Stevens-Johnson syndrome, toxic epidermal necrolysis) [5]. | Experimental Model: Adult zebrafish. Protocol: 8-week chronic exposure at 0, 3, 6, 12, 24 mg/L [4]. Measures: Antioxidant enzymes (SOD, CAT, GSH-Px), lipid peroxidation (MDA), immune-related gene expression (IL-1β, IL-8, TNF-α), histopathology of liver/intestinal tissues, 16S rRNA sequencing of gut microbiota [4]. | | Sulfadiazine (SDZ) [5] | Sulfonamide [5] | Not Available | Hypersensitivity: Allergic reactions, including serious skin reactions [5]. | Not Available | | Sulfamethazine (SMZ) [5] | Sulfonamide [5] | Not Available | Hypersensitivity: Allergic reactions [5]. | Not Available |
While specific data for this compound is limited, research on other sulfonamides provides insights into shared potential toxicity mechanisms.
Mechanism of Antibacterial Action: Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the bacterial enzyme dihydropteroate synthase [5]. This prevents the synthesis of folic acid, which is essential for bacterial growth [3]. This mechanism is specific to bacteria and generally has a high therapeutic index in humans [3].
Mechanism of Toxicity: The toxicity observed in studies is often linked to the arylamine group at the N4 position of the sulfonamide structure. This group is present in antibacterial sulfonamides and is a key determinant for hypersensitivity reactions [5]. The following diagram illustrates the conceptual pathway of sulfonamide-induced oxidative stress, a key mechanism of toxicity derived from experimental models [4].
The notable lack of specific toxicity data for This compound highlights a significant gap in the available scientific literature. For a complete risk assessment, further research is needed to determine its chronic toxicity, potential for hypersensitivity, and effects on non-target organisms.
The available data on other sulfonamides suggests that future investigations into this compound should prioritize:
Irritant